(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile
Description
(2E)-3-[4-(Dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile is an α,β-unsaturated nitrile derivative characterized by an (E)-configured propenenitrile backbone. Key structural features include:
- 2-Thienylsulfonyl group: A sulfur-containing heterocyclic moiety that introduces steric bulk and electronic effects.
This compound’s structural uniqueness lies in the synergistic combination of these groups, which may influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-thiophen-2-ylsulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-17(2)13-7-5-12(6-8-13)10-14(11-16)21(18,19)15-4-3-9-20-15/h3-10H,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYBQNFWCLVIFH-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853407-11-1 | |
| Record name | 3-(4-(DIMETHYLAMINO)PHENYL)-2-(2-THIENYLSULFONYL)-2-PROPENENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share a conjugated enone system but differ in substituents. Notable analogs include:
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one: Replaces the sulfonyl and nitrile groups with a ketone and fluorophenyl group . Key Differences:
- The absence of the sulfonyl group reduces steric hindrance and hydrogen-bonding capacity.
- The nitrile in the target compound enhances electrophilicity compared to the ketone.
Sulfonyl-Containing Propenenitriles
- 2-((4-Methylphenyl)sulfonyl)-3-(4-phenylpiperazinyl)prop-2-enenitrile : Features a methylphenylsulfonyl group and piperazinyl substituent .
- Key Differences :
- Sulfonyl Group : Thienylsulfonyl (5-membered aromatic ring) vs. methylphenylsulfonyl (6-membered benzene). The thiophene’s smaller size and sulfur atom may enhance π-π interactions and alter electronic effects.
- Substituent Effects: The dimethylaminophenyl group (electron-donating) contrasts with the piperazinyl group (bulky, basic), affecting solubility and target binding.
Nitrile-Functionalized Analogous Structures
- (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile: Contains a thiazolyl group and nitroaniline substituent . Key Differences:
- The nitro group (strong electron-withdrawing) and thiazole heterocycle introduce distinct electronic and steric profiles compared to the dimethylaminophenyl-thienylsulfonyl combination.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Electronic and Steric Effects
- Nitrile vs. Ketone : The nitrile group in the target compound increases electrophilicity at the β-carbon compared to chalcones, enhancing susceptibility to nucleophilic attack.
- Thienylsulfonyl vs.
Conformational Stability
Crystallographic data from chalcone analogs suggest that substituents significantly influence dihedral angles (7.14°–56.26°). The thienylsulfonyl group in the target compound likely imposes a planar or near-planar conformation, optimizing conjugation and stability.
Research Implications
The target compound’s structural features position it as a candidate for:
- Radiopharmaceutical Development: The dimethylaminophenyl group may facilitate blood-brain barrier penetration, while the sulfonyl group could aid in chelation or stability .
- Material Science : Conjugated systems with nitrile and sulfonyl groups may exhibit unique optical or electronic properties.
Further studies should explore synthesis optimization, crystallography, and biological screening to validate these hypotheses.
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